3-Bromo-2-butoxy-5-methylbenzoic acid
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Overview
Description
3-Bromo-2-butoxy-5-methylbenzoic acid is a chemical compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-butoxy-5-methylbenzoic acid is 1S/C12H15BrO3/c1-3-4-5-16-11-9 (12 (14)15)6-8 (2)7-10 (11)13/h6-7H,3-5H2,1-2H3, (H,14,15) .Physical And Chemical Properties Analysis
3-Bromo-2-butoxy-5-methylbenzoic acid is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis of Isoindolin-1-one Derivatives
3-Bromo-2-butoxy-5-methylbenzoic acid: may be utilized in the synthesis of isoindolin-1-one derivatives, which are valuable intermediates in pharmaceutical chemistry. These compounds have been explored for their potential as neuroprotective agents and are also found in various bioactive molecules .
Development of SGLT2 Inhibitors
This compound could serve as a precursor in the synthesis of SGLT2 inhibitors . These inhibitors are a class of medications used in diabetes management that work by preventing glucose reabsorption in the kidneys, thereby lowering blood glucose levels .
Creation of HIV-1 Entry Inhibitors
The benzoic acid derivative can be a key component in the development of HIV-1 entry inhibitors . These inhibitors block the virus from entering the host cells, which is a crucial step in the HIV infection cycle .
Anti-Markovnikov Hydromethylation
In organic synthesis, 3-Bromo-2-butoxy-5-methylbenzoic acid might be involved in anti-Markovnikov hydromethylation of alkenes. This reaction is significant for adding a methyl group across a double bond in a manner that defies traditional Markovnikov’s rule .
Preparation of Adrenoceptor Agonists
The compound could be instrumental in synthesizing α-2 adrenoceptor agonists , which are used to treat conditions like hypertension, sedation, and in some cases, ADHD due to their sympatholytic effects .
Synthesis of Smoothened Receptor Antagonists
It may also be used in the preparation of Smoothened receptor antagonists , which are explored for their therapeutic potential in treating various cancers by inhibiting the Hedgehog signaling pathway .
Radical Bromination Reactions
The compound’s structure suggests its potential use in radical bromination reactions at the benzylic position, which is a common transformation in organic synthesis for creating more complex molecules .
Chemical Building Block in Organic Synthesis
Lastly, 3-Bromo-2-butoxy-5-methylbenzoic acid could act as a versatile chemical building block in organic synthesis, particularly in reactions where the bromine atom acts as a leaving group or participates in cross-coupling reactions to form new carbon-carbon bonds .
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-butoxy-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-4-5-16-11-9(12(14)15)6-8(2)7-10(11)13/h6-7H,3-5H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJGLAFTLRFUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-butoxy-5-methylbenzoic acid |
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